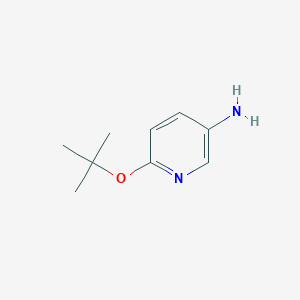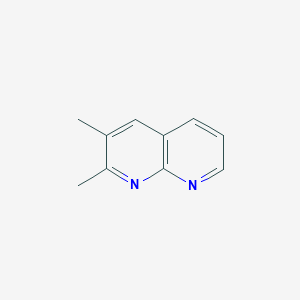![molecular formula C12H11N B3354242 2,3-Dihydro-1h-benzo[e]indole CAS No. 5811-00-7](/img/structure/B3354242.png)
2,3-Dihydro-1h-benzo[e]indole
Vue d'ensemble
Description
2,3-Dihydro-1h-benzo[e]indole is a useful research compound. Its molecular formula is C12H11N and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
2,3-Dihydro-1H-benzo[e]indole, also known as benz[e]indoline, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that benz[e]indoline may also interact with various targets in the body.
Mode of Action
Indole derivatives, in general, are known to interact with their targets and cause changes that lead to their biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including benz[e]indoline, may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities of indole derivatives , benz[e]indoline may have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
2,3-Dihydro-1h-benzo[e]indole possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Cellular Effects
The application of this compound as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has been explored . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
2,3-dihydro-1H-benzo[e]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12/h1-6,13H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFJMPAZFQVTCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456861 | |
| Record name | 1H-Benz[e]indole, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5811-00-7 | |
| Record name | 1H-Benz[e]indole, 2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Several synthetic routes have been explored for the preparation of 2,3-dihydro-1H-benzo[e]indoles. One approach involves an In(OTf)3-catalyzed intermolecular [3 + 2] annulation reaction. This method utilizes readily available starting materials, such as oxetanes and para-quinone methides, with β-naphthylamines or phenols as reaction partners to efficiently construct the 2,3-dihydro-1H-benzo[e]indole framework []. Another approach leverages the reactivity of pyrylium salts in ring transformation reactions. Specifically, 2,4,6-triarylpyrylium perchlorates react with anhydrobases of benzo[e]indolium salts (2-methylene-2,3-dihydro-1H-benzo[e]indoles) in the presence of triethylamine and acetic acid to afford 6-aroyl-3,5-diarylspiro[cyclohexa-2,4-diene-1,2′2′,3′-dihydro-1′H-benzo[e]indoles] through a diastereoselective 2,5-[C4+C2] pyrylium ring transformation [].
A: Researchers have investigated N-substituted 2-(2,6-dinitrophenylamino)propanamides as potential bioreductive prodrugs, with some derivatives incorporating the this compound moiety []. These prodrugs are designed to release a cytotoxic amine, such as 5-amino-1-(chloromethyl)benz[e]indoline, upon nitroreduction and subsequent intramolecular cyclization. This strategy aims to achieve targeted cytotoxicity in hypoxic tumor environments where nitroreductase activity is elevated. While promising in vitro results were observed with radiolytic activation, enzymatic activation by cellular nitroreductases proved inefficient, highlighting the need for further structural optimization [].
ANone: While the provided research excerpts don't explicitly address the stability and degradation of 2,3-dihydro-1H-benzo[e]indoles, it's crucial to consider these aspects for any pharmaceutical application. Factors such as pH, temperature, light exposure, and the presence of oxidizing or reducing agents can influence the stability of the compound. Degradation studies under various conditions can help determine the intrinsic stability of the molecule and identify potential degradation products.
A: Yes, there are patents describing the development of dimeric antibody-drug conjugates utilizing 1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indole (CBI) as the cytotoxic payload []. These conjugates aim to deliver potent cytotoxic agents specifically to tumor cells by leveraging the targeting ability of antibodies.
ANone: Future research on 2,3-dihydro-1H-benzo[e]indoles could focus on several areas:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide](/img/structure/B3354161.png)
![3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-](/img/structure/B3354162.png)
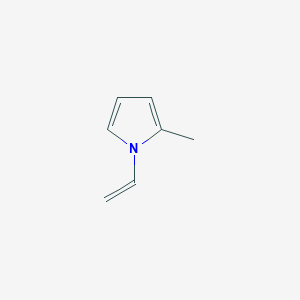
![5-nitro-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,10-tetraene](/img/structure/B3354172.png)
![2-(Piperidin-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3354174.png)
![2-(Piperidin-4-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B3354178.png)
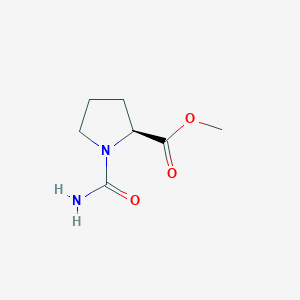
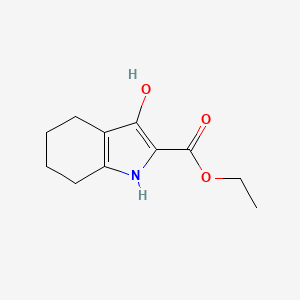
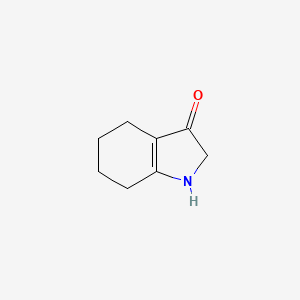
![2-[(3-Amino)-2-pyrazinyl]benzimidazole](/img/structure/B3354241.png)
![7,15-Diazadispiro[5.1.5~8~.3~6~]hexadec-14-en-14-amine](/img/structure/B3354243.png)
